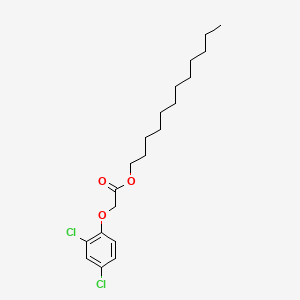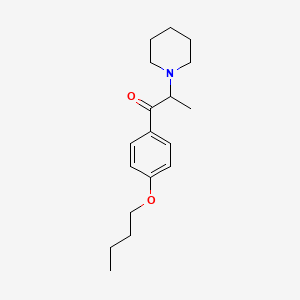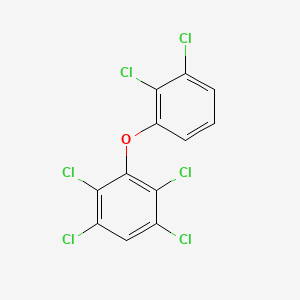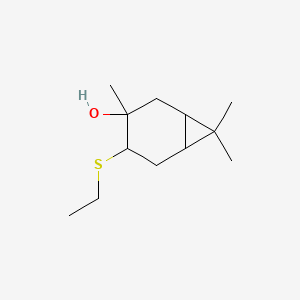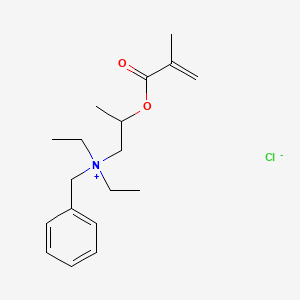
Benzyldiethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyldiethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium chloride is a quaternary ammonium compound. It is known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its ability to act as a surfactant, antimicrobial agent, and a catalyst in organic synthesis.
Méthodes De Préparation
The synthesis of Benzyldiethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium chloride involves several steps:
Reaction of Benzyl Chloride with 2-Oxo-Propyl Methacrylate: Benzyl chloride reacts with 2-oxo-propyl methacrylate to form an intermediate product.
Reaction with Diethylamine: The intermediate product is then reacted with diethylamine to form the final compound.
Industrial production methods typically involve the use of large-scale reactors and controlled environments to ensure the purity and yield of the compound. The reaction conditions often include specific temperatures, pressures, and catalysts to optimize the reaction rates and product quality .
Analyse Des Réactions Chimiques
Benzyldiethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Polymerization: It can participate in polymerization reactions due to the presence of the methacrylate group.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Benzyldiethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and as a surfactant in various chemical reactions.
Biology: The compound exhibits antimicrobial properties, making it useful in the development of disinfectants and antiseptics.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: The compound is used in the production of dyes, inks, adhesives, and as a flame retardant in textiles
Mécanisme D'action
The mechanism of action of Benzyldiethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium chloride involves its interaction with cellular membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death in microbial cells. In chemical reactions, it acts as a catalyst by stabilizing transition states and lowering the activation energy required for the reaction .
Comparaison Avec Des Composés Similaires
Benzyldiethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium chloride can be compared with other quaternary ammonium compounds such as:
- Benzyldimethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium chloride
- Benzyldimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride
These compounds share similar structures and properties but differ in their specific functional groups and applications. This compound is unique due to its specific diethylamine group, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
93842-84-3 |
|---|---|
Formule moléculaire |
C18H28ClNO2 |
Poids moléculaire |
325.9 g/mol |
Nom IUPAC |
benzyl-diethyl-[2-(2-methylprop-2-enoyloxy)propyl]azanium;chloride |
InChI |
InChI=1S/C18H28NO2.ClH/c1-6-19(7-2,14-17-11-9-8-10-12-17)13-16(5)21-18(20)15(3)4;/h8-12,16H,3,6-7,13-14H2,1-2,4-5H3;1H/q+1;/p-1 |
Clé InChI |
CCCLZKISYVLFLD-UHFFFAOYSA-M |
SMILES canonique |
CC[N+](CC)(CC1=CC=CC=C1)CC(C)OC(=O)C(=C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


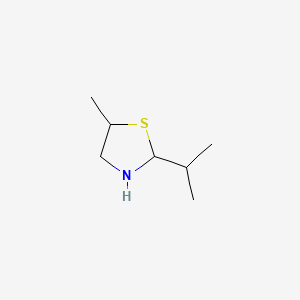


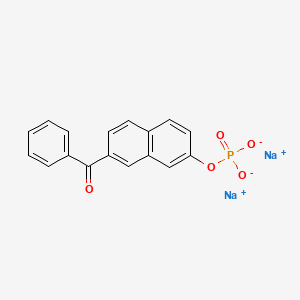
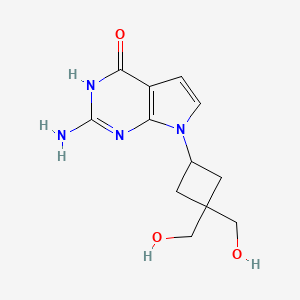
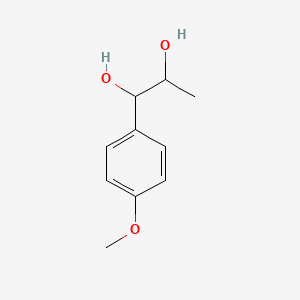
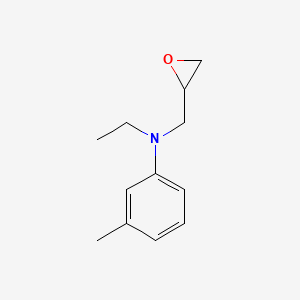
![2-[2-(Dimethylamino)isopropyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12668965.png)
